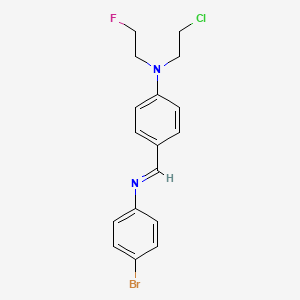
p-Toluidine, alpha-((p-bromophenyl)imino)-N-(2-chloroethyl)-N-(2-fluoroethyl)-
Description
Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- is a complex organic compound with significant interest in various fields of scientific research
Properties
CAS No. |
1233-90-5 |
|---|---|
Molecular Formula |
C17H17BrClFN2 |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
4-[(4-bromophenyl)iminomethyl]-N-(2-chloroethyl)-N-(2-fluoroethyl)aniline |
InChI |
InChI=1S/C17H17BrClFN2/c18-15-3-5-16(6-4-15)21-13-14-1-7-17(8-2-14)22(11-9-19)12-10-20/h1-8,13H,9-12H2 |
InChI Key |
IZTDVWPJTVBVGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)N(CCF)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with aniline to form an imine intermediate. This intermediate is then reacted with 2-chloroethylamine and 2-fluoroethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the bromophenyl group may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine,4-[[(4-chlorophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)
- Benzenamine,4-[[(4-fluorophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)
- Benzenamine,4-[[(4-iodophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)
Uniqueness
The uniqueness of Benzenamine,4-[[(4-bromophenyl)imino]methyl]-n-(2-chloroethyl)-n-(2-fluoroethyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, differentiates it from its analogs and contributes to its unique properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


